Caffeic acid-pYEEIE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

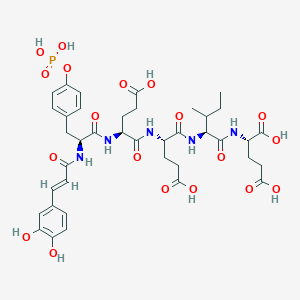

Molecular Formula |

C39H50N5O19P |

|---|---|

Molecular Weight |

923.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20?,24-,25-,26-,27-,34-/m0/s1 |

InChI Key |

OLKLXQPYJYPETQ-GYHHIBSGSA-N |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Caffeic Acid-pYEEIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic molecule designed as a high-affinity ligand for the Src Homology 2 (SH2) domains of Src family kinases. By mimicking the endogenous phosphotyrosine-containing peptide motifs, it acts as a competitive inhibitor of protein-protein interactions crucial for intracellular signal transduction. This guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data and outlining the experimental protocols for its synthesis and characterization. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its function and potential therapeutic applications.

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, survival, and migration. The dysregulation of SFK activity is frequently implicated in the pathogenesis of various diseases, most notably cancer and inflammatory disorders. A key feature of SFKs is the presence of a highly conserved Src Homology 2 (SH2) domain, which recognizes and binds to specific phosphotyrosine (pTyr) residues on target proteins. This interaction is fundamental for the assembly of signaling complexes and the propagation of downstream cellular signals.

The peptide sequence pYEEIE is a well-established high-affinity binding motif for the SH2 domains of several SFKs, particularly Lck and Src.[1] this compound is a peptidomimetic in which caffeic acid is conjugated to the N-terminus of the pYEEIE peptide. This modification has been shown to significantly enhance the binding affinity of the peptide for its target SH2 domain, making it a potent inhibitor of SFK-mediated signaling.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the binding of phosphotyrosine-containing proteins to the SH2 domains of Src family kinases. The pYEEIE peptide portion of the molecule occupies the binding pocket of the SH2 domain, with the phosphorylated tyrosine residue forming critical interactions with conserved residues within the pocket. The caffeic acid moiety contributes to the overall binding affinity, potentially through additional hydrophobic and hydrogen-bonding interactions with the surface of the SH2 domain.

By occupying the SH2 domain, this compound prevents the recruitment of SFKs to their upstream activators and downstream substrates. This disruption of signaling complex formation effectively abrogates the propagation of signals along pathways that are dependent on SFK activity.

Signaling Pathway

The binding of this compound to the Lck-SH2 domain interferes with T-cell receptor (TCR) signaling, a critical pathway in the adaptive immune response. Upon TCR activation, Lck is recruited to the receptor complex where its kinase activity leads to the phosphorylation of downstream signaling molecules. The SH2 domain of Lck is essential for these interactions. This compound, by blocking the Lck-SH2 domain, can inhibit this cascade.

Quantitative Data

The inhibitory potency of this compound has been quantified, demonstrating its high affinity for the Src SH2 domain.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Src SH2 domain | ELISA | 42 | [2][3] |

| Ac-pYEEIE | Src SH2 domain | ELISA | ~1260 | [2][3] |

Note: The IC50 for Ac-pYEEIE is estimated based on the reported 30-fold lower affinity compared to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its study and development. While the original research paper by Park et al. (2002) lacks publicly available detailed methods, the following sections outline established protocols for the key experimental procedures.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the solid-phase synthesis of the pYEEIE peptide followed by the conjugation of caffeic acid to its N-terminus.

References

An In-depth Technical Guide on the Binding Affinity of Caffeic Acid Derivatives with the Src SH2 Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding affinity of caffeic acid and its derivatives with the Src Homology 2 (SH2) domain, a critical component in intracellular signal transduction. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to the Src SH2 Domain and its Significance

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] A key functional component of Src kinases is the Src Homology 2 (SH2) domain, a structurally conserved module of approximately 100 amino acids.[4][5] The primary function of the SH2 domain is to recognize and bind to specific phosphotyrosine (pY) motifs on other proteins, thereby mediating protein-protein interactions and propagating downstream signaling cascades.[6][7] The interaction of the Src SH2 domain with its cognate phosphopeptide ligands, such as the high-affinity pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) motif, is a crucial event in the activation and function of Src kinase.[8] Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers, making the Src SH2 domain an attractive target for the development of therapeutic inhibitors.[9]

Caffeic Acid and its Derivatives as Potential Src SH2 Domain Inhibitors

One study using molecular modeling suggests that caffeic acid can bind to a putative allosteric site located between the SH2 and kinase domains of Fyn, a Src family kinase.[10] This interaction is proposed to involve a salt bridge with Arginine 160 of the SH2 domain.[10] However, this does not represent a direct competitive binding to the pYEEI binding pocket.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding affinity of the pYEEI peptide and various caffeic acid derivatives to Src family SH2 domains. It is important to note the specific SH2 domain (Src vs. Lck) and the experimental assay used, as these factors can influence the measured affinity values.

| Ligand | Target | Assay | Binding Affinity (Kd) | Reference |

| pYEEI peptide | Src SH2 | Surface Plasmon Resonance | ~3.7 nM | [8] |

| pYEEI peptide | Lck SH2 | Surface Plasmon Resonance | ~3.7 nM | [8] |

Table 1: Binding Affinity of the pYEEI Peptide to Src Family SH2 Domains. This table presents the dissociation constant (Kd) of the pYEEI peptide for the Src and Lck SH2 domains as determined by Surface Plasmon Resonance. Lower Kd values indicate higher binding affinity.

| Inhibitor | Target | Assay | IC50 | Reference |

| Salvianolic acid A | Src SH2 | Not Specified | Potent Inhibitor | [11] |

| Salvianolic acid B | Src SH2 | Not Specified | Potent Inhibitor | [11] |

| Caftaric acid | Src SH2 | Not Specified | Inhibitor* | |

| Rosmarinic acid | Lck SH2 | ELISA-based competition assay | 7 µM | [12] |

Table 2: Inhibitory Potency of Caffeic Acid Derivatives against Src Family SH2 Domains. This table summarizes the half-maximal inhibitory concentration (IC50) values for several caffeic acid derivatives against Src and Lck SH2 domains. Lower IC50 values indicate greater inhibitory potency. *Specific IC50 values were not provided in the reference, but the compounds were identified as inhibitors.

Experimental Protocols

The determination of binding affinity between small molecules and protein domains like Src SH2 requires precise and robust experimental methodologies. The following sections detail the protocols for three commonly employed techniques.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14] In the context of Src SH2 domain binding, a fluorescently labeled pYEEI peptide is used as a probe.

Experimental Workflow:

References

- 1. Src family kinase - Wikipedia [en.wikipedia.org]

- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 3. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SH2 domain - Wikipedia [en.wikipedia.org]

- 5. SH2 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 6. Src homology-2 domains: structure, mechanisms, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Kinetics of p56lck and p60src Src homology 2 domain binding to tyrosine-phosphorylated peptides determined by a competition assay or surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of rosmarinic acid on Lck SH2 domain binding to a synthetic phosphopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A fluorescence polarization based Src-SH2 binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Caffeic Acid-pYEEIE

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, characterization, and biological context of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src SH2 domain. This document outlines experimental protocols, presents key quantitative data in a structured format, and visualizes relevant biological pathways to support researchers in the fields of kinase signaling and drug discovery.

Introduction

This compound is a synthetic phosphopeptide that demonstrates high-affinity binding to the Src Homology 2 (SH2) domain of the Src family of non-receptor tyrosine kinases. It is composed of the pentapeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid) with a caffeic acid moiety N-terminally attached to the phosphotyrosine residue. This modification significantly enhances its binding affinity, making it a valuable tool for studying Src kinase signaling and for the development of targeted therapeutics.

The Src family of kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is frequently implicated in the progression of various cancers, making it a prime target for therapeutic intervention. This compound serves as a high-affinity probe to investigate the role of the Src SH2 domain in these signaling cascades.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the pYEEIE peptide, followed by the solution-phase conjugation of protected caffeic acid to the N-terminus.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of pYEEIE

This protocol is based on the widely used Fmoc/tBu strategy.[1][2]

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-Ile-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Tyr(PO(OBzl)OH)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH) (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the pYEEIE sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by preparative reverse-phase HPLC.

Experimental Protocol: Caffeic Acid Conjugation

This protocol utilizes acetonide-protected caffeic acid to prevent unwanted side reactions.[3]

Materials:

-

Acetonide-protected caffeic acid

-

(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Purified pYEEIE peptide

-

Anhydrous DMF

-

Trifluoroacetic acid (TFA)

Procedure:

-

Activation of Caffeic Acid: Dissolve acetonide-protected caffeic acid (1.5 equivalents), BOP (1.5 equivalents), and DIPEA (3 equivalents) in anhydrous DMF. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Conjugation Reaction: Dissolve the purified pYEEIE peptide (1 equivalent) in anhydrous DMF and add it to the activated caffeic acid solution. Allow the reaction to proceed overnight at room temperature under an inert atmosphere.

-

Deprotection: Remove the acetonide protecting group by treating the reaction mixture with a solution of 95% TFA in water for 1 hour.

-

Purification: Purify the final product, this compound, by preparative reverse-phase HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Experimental Workflow for this compound Synthesis

References

An In-Depth Technical Guide on the Biological Function of Caffeic Acid-pYEEIE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic that serves as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of protein tyrosine kinases. This technical guide provides a comprehensive overview of the biological function of this compound, with a focus on its mechanism of action as a potent inhibitor of Src SH2 domain interactions. We present quantitative binding data, detailed experimental protocols for assessing its activity, and an exploration of its utility in dissecting Src-mediated signaling pathways. This document is intended to be a valuable resource for researchers in oncology, immunology, and neurobiology who are investigating Src signaling and for professionals involved in the development of novel kinase inhibitors.

Core Biological Function: A Potent Src SH2 Domain Ligand

This compound is a chemically synthesized molecule designed to mimic phosphotyrosine-containing peptides that naturally bind to the SH2 domains of signaling proteins. Its primary and most well-characterized biological function is to act as a potent and selective ligand for the SH2 domain of Src family kinases.[1][2][3] The Src family kinases are a group of non-receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.

The SH2 domain is a structurally conserved protein domain of approximately 100 amino acids that is a key component of many intracellular signaling proteins. The canonical function of the SH2 domain is to recognize and bind to specific phosphotyrosine-containing sequences on other proteins. This interaction is a fundamental mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases and for the assembly of multi-protein signaling complexes.

By binding with high affinity to the Src SH2 domain, this compound acts as a competitive inhibitor, preventing the SH2 domain from interacting with its natural phosphotyrosine-containing binding partners. This disruption of protein-protein interactions effectively uncouples Src from its downstream signaling pathways.

Quantitative Data: Binding Affinity of this compound

The efficacy of this compound as an inhibitor of Src SH2 domain interactions has been quantified through in vitro binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the binding of a natural ligand by 50%.

| Compound | Target Domain | IC50 (nM) | Comparative Affinity |

| This compound | Src SH2 | 42 | 30-fold higher than Ac-pYEEIE |

| N-acetyl-pYEEIE (Ac-pYEEIE) | Src SH2 | ~1260 | Baseline |

Mechanism of Action: Disruption of Src-Mediated Signaling

The binding of this compound to the Src SH2 domain interferes with the normal function of Src kinases. In their active conformation, Src kinases phosphorylate a wide range of substrate proteins, thereby propagating downstream signals. The SH2 domain is crucial for the proper localization and scaffolding function of Src, bringing the kinase in proximity to its substrates and other signaling molecules.

By occupying the phosphotyrosine binding pocket of the Src SH2 domain, this compound can be utilized to investigate the specific contributions of the SH2 domain's scaffolding function to overall Src signaling.

Signaling Pathway: Inhibition of Src SH2 Domain-Mediated Interactions

Caption: Inhibition of Src SH2 domain-mediated signaling by this compound.

Experimental Protocols

The following is a generalized protocol for a fluorescence polarization-based competition assay to determine the IC50 of compounds that bind to the Src SH2 domain. This protocol is based on standard methods in the field and is likely similar to the one used to characterize this compound.

Principle of the Fluorescence Polarization Assay

Fluorescence polarization (FP) is a technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to another molecule. In this assay, a fluorescently labeled phosphopeptide (the "tracer") that binds to the Src SH2 domain is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low FP signal. When the tracer is bound to the larger SH2 domain protein, its tumbling is restricted, leading to a high FP signal. A test compound that competes with the tracer for binding to the SH2 domain will displace the tracer, causing a decrease in the FP signal.

Materials and Reagents

-

Recombinant, purified Src SH2 domain protein

-

Fluorescently labeled phosphopeptide tracer with known affinity for the Src SH2 domain (e.g., 5-FAM-pYEEI)

-

This compound or other test compounds

-

Assay Buffer: 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide

-

384-well, low-volume, black, round-bottom microplates

-

A microplate reader capable of measuring fluorescence polarization

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a 2X stock solution of the Src SH2 domain in assay buffer. The final concentration in the assay should be approximately equal to the Kd of the tracer.

-

Prepare a 2X stock solution of the fluorescently labeled tracer in assay buffer. The final concentration should be in the low nanomolar range and optimized for signal-to-noise.

-

Prepare a serial dilution of this compound and any other test compounds in DMSO, and then dilute into assay buffer to create 2X stock solutions. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

-

Assay Protocol:

-

Add 10 µL of the 2X test compound solution to the wells of the 384-well plate.

-

Add 10 µL of the 2X Src SH2 domain and 2X fluorescent tracer mixture to all wells.

-

For control wells:

-

Maximum Polarization (Bound): Add 10 µL of assay buffer with DMSO instead of the test compound.

-

Minimum Polarization (Unbound): Add 10 µL of assay buffer with DMSO and no Src SH2 domain.

-

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow: IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Applications in Research

This compound serves as a valuable chemical probe for elucidating the specific roles of the Src SH2 domain in cellular signaling.

-

Investigating Src Scaffolding Functions: By inhibiting the SH2 domain's binding to phosphotyrosine sites without directly affecting the kinase's catalytic activity, researchers can dissect the contribution of Src's scaffolding role from its enzymatic function. For instance, studies have utilized this compound to show that the non-catalytic scaffolding function of c-Src is not required for the recruitment of β-arrestin2 to µ-opioid receptors.[1]

-

Probing Src-Dependent Neuronal Signaling: In neurobiology, this compound has been used to inhibit Src family signal transduction in neurons to study the mechanisms of neuronal damage induced by viral proteins like gp120.[2]

Conclusion

This compound is a potent and specific inhibitor of the Src SH2 domain. Its high affinity and well-defined mechanism of action make it an indispensable tool for researchers studying Src-family kinase signaling. The ability to selectively block the scaffolding function of the SH2 domain provides a unique opportunity to unravel the complex roles of Src in health and disease. This technical guide provides the foundational knowledge and experimental framework for the effective utilization of this compound in both basic research and drug discovery endeavors. Professionals in the field are encouraged to leverage this compound to further explore the intricacies of Src signaling and to develop novel therapeutic strategies targeting this critical family of kinases.

References

The Discovery and Development of Caffeic Acid-pYEEIE: A High-Affinity Ligand for the Src SH2 Domain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a potent phosphopeptide ligand meticulously designed to target the Src Homology 2 (SH2) domain of the Src family of kinases. Its discovery represents a significant advancement in the development of selective inhibitors for this critical class of enzymes, which are implicated in a myriad of cellular processes including proliferation, differentiation, and migration. Dysregulation of Src kinase activity is a hallmark of various pathologies, most notably cancer, making the SH2 domain an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, experimental protocols, and signaling pathways associated with this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Design Rationale

The development of this compound was born out of the need for high-affinity, selective ligands for the Src SH2 domain. The foundational work by Park et al. aimed to improve upon existing phosphopeptide inhibitors. The core of this compound is the phosphopeptide sequence pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid), a known binding motif for the Src SH2 domain. The key innovation in this compound lies in the conjugation of caffeic acid to the N-terminus of this peptide. This modification was strategically implemented to enhance the binding affinity and cellular permeability of the molecule. Caffeic acid, a natural phenolic compound, is known for its various biological activities and its structure was hypothesized to favorably interact with the binding pocket of the Src SH2 domain.

The design strategy proved to be highly effective. This compound exhibits a significantly higher affinity for the Src SH2 domain compared to its predecessors. This enhanced potency makes it a valuable tool for studying Src-mediated signaling and a promising scaffold for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its precursor compounds, providing a clear comparison of their biochemical and physical properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (Src SH2) | Solubility |

| This compound | C39H50N5O19P | 923.82 | 42 nM | Soluble to 2 mg/ml in PBS |

| N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu | C32H46N5O17P | 803.71 | 1 µM | Not specified in readily available data. |

Table 1: Biochemical and Physical Properties. This table highlights the superior inhibitory potency of this compound for the Src SH2 domain, with an IC50 value in the nanomolar range, representing a 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of the phosphopeptide backbone of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(PO(OBzl)OH)-OH)

-

Caffeic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% piperidine in N,N-dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activated amino acid solution and add the mixture to the resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Monitor the completion of the reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Glu, Ile, Glu, pTyr).

-

Caffeic Acid Coupling: Couple caffeic acid to the N-terminus of the peptide using the same coupling procedure as for the amino acids.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Src SH2 Domain Competitive Binding Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory concentration (IC50) of this compound for the Src SH2 domain.

Materials:

-

Recombinant GST-tagged Src SH2 domain protein

-

Biotinylated phosphopeptide probe with high affinity for Src SH2 (e.g., Biotin-pYEEI)

-

Streptavidin-coated 96-well plates

-

Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

-

This compound (test inhibitor)

Procedure:

-

Plate Preparation: Wash the streptavidin-coated 96-well plate with wash buffer.

-

Probe Immobilization: Add the biotinylated phosphopeptide probe to the wells and incubate for 1 hour at room temperature to allow binding to the streptavidin. Wash the plate to remove unbound probe.

-

Competitive Binding:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a separate plate, pre-incubate the GST-Src SH2 domain protein with the different concentrations of this compound for 30 minutes at room temperature.

-

Transfer the pre-incubated mixtures to the probe-coated plate.

-

Incubate for 1-2 hours at room temperature to allow the SH2 domain to bind to the immobilized probe.

-

-

Detection:

-

Wash the plate to remove unbound protein and inhibitor.

-

Add the anti-GST-HRP antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Src SH2 domain binding to the probe.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflow for its characterization.

Figure 1: this compound Inhibition of the Src Signaling Pathway.

Figure 2: Experimental Workflow for this compound.

Conclusion

This compound stands out as a potent and selective inhibitor of the Src SH2 domain, born from a rational design strategy that successfully enhanced binding affinity. The detailed protocols provided herein offer a roadmap for its synthesis and characterization, enabling researchers to utilize this valuable tool in their investigations of Src kinase signaling. The elucidation of its interaction with the Src pathway provides a clear framework for understanding its mechanism of action and for designing future experiments. As a high-affinity ligand, this compound not only serves as a critical research reagent but also holds potential as a foundational structure for the development of next-generation therapeutics targeting Src-driven diseases.

References

The Pivotal Role of the Caffeic Acid Moiety in Enhancing pYEEIE Peptide Binding to Src Family SH2 Domains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the caffeic acid moiety in modulating the binding affinity of the phosphopeptide pYEEIE to Src homology 2 (SH2) domains. The conjugation of caffeic acid to the N-terminus of the pYEEIE peptide has been identified as a significant strategy for enhancing its binding capabilities, offering a promising avenue for the development of potent and selective inhibitors of Src family kinases. This document provides a comprehensive overview of the binding interactions, quantitative data, detailed experimental methodologies, and the associated signaling pathways.

The Caffeic Acid Moiety: A Key to Enhanced Binding Affinity

The Src homology 2 (SH2) domain is a structurally conserved protein domain that plays a crucial role in intracellular signaling pathways by recognizing and binding to specific phosphotyrosine (pTyr) motifs on other proteins. The pYEEI sequence is recognized as an optimal binding motif for the Src SH2 domain.[1] Research into enhancing the binding affinity and specificity of peptides targeting this domain has led to the exploration of various chemical modifications.

A pivotal study by Park et al. (2002) demonstrated that the addition of a caffeic acid moiety to the N-terminus of the pYEEIE peptide dramatically enhances its binding to the SH2 domain of Lck, a member of the Src family of kinases. This enhancement is substantial, with the caffeic acid-pYEEIE conjugate exhibiting an approximately 30-fold increase in binding activity compared to the acetylated pYEEIE peptide (Ac-pYEEIE).

Furthermore, the study explored the development of non-phosphopeptide inhibitors by replacing the phosphotyrosine with 3,4-dihydroxyphenylalanine (DOPA). The resulting conjugate, caffeic acid-DOPA-EEIE, demonstrated significant binding affinity for the SH2 domains of Lck, Src, and Fyn. This finding is particularly noteworthy as it suggests that the caffeic acid moiety can contribute to binding even in the absence of the critical phosphate group, opening possibilities for the design of more stable, cell-permeable inhibitors.

Table 1: Quantitative Binding Data of pYEEIE and its Analogs to Src Family SH2 Domains

| Compound | Target SH2 Domain | Binding Affinity (IC50/Kd) | Fold Increase in Affinity (vs. Ac-pYEEIE) | Reference |

| Ac-pYEEIE | Lck | Not explicitly stated in abstract | 1 (Reference) | Park et al. (2002) |

| This compound | Lck | Not explicitly stated in abstract | ~30 | Park et al. (2002) |

| Caffeic acid-DOPA-EEIE | Lck, Src, Fyn | Not explicitly stated in abstract | Significant, but less than this compound | Park et al. (2002) |

Note: The exact IC50 or Kd values from the primary study by Park et al. (2002) were not available in the reviewed abstracts. The data presented reflects the relative binding activity as reported.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound conjugates.

Synthesis of Caffeic Acid-Peptide Conjugates

This protocol is based on a general method for the synthesis of caffeic acid-peptide conjugates.

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-pTyr(PO(OBzl)2)-OH or Fmoc-DOPA(tBu)2-OH)

-

Wang resin

-

Caffeic acid

-

Coupling reagents: N,N'-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Solvents: Dichloromethane (DCM), DMF, Diethyl ether

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Peptide Synthesis: The peptide backbone (EEIE) is synthesized on Wang resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Caffeic Acid Coupling: Following the synthesis of the peptide chain, the N-terminal Fmoc group is removed. Caffeic acid is then coupled to the free N-terminus of the peptide using DIC and HOBt as activating agents in DMF.

-

Cleavage and Deprotection: The resin is treated with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified by reverse-phase HPLC.

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

Fluorescence polarization is a widely used technique to measure the binding of a small fluorescent molecule to a larger protein. In this context, a fluorescently labeled pYEEIE peptide is used as a probe.

Materials:

-

Purified recombinant Src family SH2 domain (e.g., GST-Lck-SH2)

-

Fluorescently labeled probe peptide (e.g., FITC-pYEEIE)

-

Unlabeled competitor peptides (Ac-pYEEIE, this compound, Caffeic acid-DOPA-EEIE)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, DTT, and a non-ionic detergent)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Assay Setup: A fixed concentration of the SH2 domain and the fluorescent probe are added to the wells of a 384-well plate.

-

Competition: Increasing concentrations of the unlabeled competitor peptides are added to the wells.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader.

-

Data Analysis: The decrease in fluorescence polarization is plotted against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the binding of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The interaction between the this compound conjugate and Src family SH2 domains has significant implications for modulating intracellular signaling pathways that are often dysregulated in diseases like cancer.

Src Kinase Signaling Pathway

Src family kinases are key regulators of numerous cellular processes, including proliferation, differentiation, survival, and migration. Their activity is tightly controlled, and their SH2 domain plays a critical role in mediating protein-protein interactions that initiate downstream signaling cascades.

Caption: Inhibition of the Src signaling pathway by a this compound conjugate.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing inhibitors of SH2 domain binding involves a systematic workflow, from initial screening to detailed kinetic analysis.

References

The Phosphorylated pYEEIE Peptide: A High-Affinity Ligand Orchestrating Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phosphorylated pYEEIE peptide motif, a short sequence of amino acids featuring a phosphotyrosine residue, serves as a critical recognition element in a multitude of cellular signaling pathways. Its high-affinity and specific interaction with Src Homology 2 (SH2) domains, particularly those of the Src family of non-receptor tyrosine kinases, positions it as a key player in the intricate network of intracellular communication. This technical guide provides a comprehensive overview of the pYEEIE peptide's function, the experimental methodologies used to study its interactions, and its role in key signaling cascades.

Core Function: A Molecular Switch for SH2 Domain Engagement

The primary function of the phosphorylated pYEEIE (pTyr-Glu-Glu-Ile) motif is to act as a high-affinity binding site for the SH2 domains of various signaling proteins.[1] SH2 domains are highly conserved protein modules that recognize and bind to specific phosphotyrosine-containing sequences, thereby mediating the assembly of signaling complexes.[2] The pYEEIE sequence is particularly well-recognized by the SH2 domains of Src family kinases (SFKs), such as Src, Lck, and Lyn.[1][3]

The interaction is structurally defined by two main pockets within the SH2 domain: a highly conserved pocket that accommodates the phosphotyrosine (pY) residue and a more variable pocket that confers specificity by binding the residue at the +3 position C-terminal to the pY (in this case, Isoleucine).[4] The glutamic acid residues at the +1 and +2 positions also contribute to the binding affinity.[5] This specific and high-affinity interaction allows the pYEEIE peptide to function as a molecular switch, recruiting SH2 domain-containing proteins to activated receptor tyrosine kinases or other phosphorylated signaling scaffolds. This recruitment is a pivotal step in the initiation and propagation of downstream signaling events.

Quantitative Analysis of pYEEIE-SH2 Domain Interactions

The binding affinity of the pYEEIE peptide for various SH2 domains has been quantified using several biophysical techniques, including fluorescence polarization and isothermal titration calorimetry. The dissociation constant (Kd) is a key parameter used to describe the strength of this interaction, with lower Kd values indicating higher affinity.

| Interacting Protein (SH2 Domain) | Peptide Sequence | Method | Dissociation Constant (Kd) | Reference |

| Lck | Ac-pYEEI | Not Specified | 0.1 µM | [6] |

| Lck | FTATEC(AANS)QpYEEIP | Fluorescence Assay | 39.8 nM | [7] |

| Lyn | pYEEI | Not Specified | 0.75 ± 0.2 µM | [3] |

| Lyn | pYEEL | Not Specified | 0.94 ± 0.2 µM | [3] |

| Src | EPQpYEEIPIYL | Not Specified | 3-6 nM | [5] |

Key Signaling Pathways Modulated by pYEEIE Interactions

The binding of the pYEEIE motif to SH2 domains plays a crucial role in activating and propagating signals through several key pathways, including the Src, Grb2, and STAT3 signaling cascades.

Src Signaling Pathway

The interaction of a pYEEIE-containing protein with the Src SH2 domain is a critical mechanism for the activation of Src kinase activity.[8] In its inactive state, the Src SH2 domain binds to an intramolecular phosphotyrosine residue at the C-terminus of the kinase, maintaining a closed, autoinhibited conformation.[9] Binding of an external pYEEIE motif can displace this intramolecular interaction, leading to a conformational change that activates the kinase domain.[9] Activated Src can then phosphorylate a multitude of downstream substrates, influencing cellular processes such as proliferation, differentiation, migration, and adhesion.[8]

Grb2-Mediated Signaling

Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that links activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the Ras/MAPK pathway.[10][11] Grb2 consists of a central SH2 domain flanked by two SH3 domains.[10] The Grb2 SH2 domain can recognize and bind to phosphotyrosine motifs, including sequences similar to pYEEIE, on activated receptors or docking proteins.[11] This interaction recruits the Grb2-Sos complex to the plasma membrane, where Sos (Son of Sevenless) acts as a guanine nucleotide exchange factor for Ras, leading to its activation and subsequent stimulation of the MAPK cascade, which regulates gene expression and cell proliferation.[11]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation.[12] STAT3 is activated through phosphorylation of a specific tyrosine residue by Janus kinases (JAKs) or other tyrosine kinases, such as Src.[13] Upon phosphorylation, STAT3 molecules dimerize via reciprocal SH2 domain-phosphotyrosine interactions and translocate to the nucleus to regulate gene expression.[13] The pYEEIE motif can indirectly influence STAT3 activation by activating Src, which in turn can phosphorylate and activate STAT3.

Experimental Protocols for Studying pYEEIE Interactions

A variety of experimental techniques are employed to investigate the binding and function of the pYEEIE peptide. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[14][15]

Methodology:

-

Sample Preparation:

-

Express and purify the SH2 domain-containing protein and synthesize the pYEEIE peptide.

-

Dialyze both the protein and peptide extensively against the same buffer to minimize heat changes due to buffer mismatch. A typical buffer is 10 mM Tris/HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0.[16]

-

Determine the accurate concentrations of the protein and peptide.

-

Degas the solutions to prevent air bubbles in the calorimeter.[14]

-

-

ITC Experiment:

-

Load the SH2 domain solution (e.g., 40 µM) into the sample cell of the calorimeter.[14]

-

Load the pYEEIE peptide solution (e.g., 400 µM) into the injection syringe.[14]

-

Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.

-

A control experiment involving injection of the peptide into the buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the heat of binding.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, n).

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a target protein and its binding partners.[17][18]

Methodology:

-

Cell Lysis:

-

Culture cells and treat as required to induce protein phosphorylation.

-

Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) containing protease and phosphatase inhibitors to preserve protein complexes.[19]

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., the protein containing the pYEEIE motif).

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the putative interacting protein (e.g., the SH2 domain-containing protein).

-

Mass Spectrometry-based Phosphopeptide Analysis

Mass spectrometry is a powerful tool for identifying and quantifying protein phosphorylation sites.[20][21]

Methodology:

-

Protein Digestion:

-

Extract proteins from cells or tissues.

-

Reduce and alkylate cysteine residues.

-

Digest proteins into peptides using a protease such as trypsin.[20]

-

-

Phosphopeptide Enrichment:

-

LC-MS/MS Analysis:

-

Separate the enriched phosphopeptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The first MS stage measures the mass-to-charge ratio of the intact peptides, and the second MS/MS stage fragments the peptides and measures the mass-to-charge ratios of the fragments.

-

-

Data Analysis:

-

Use database search algorithms to identify the peptide sequences and pinpoint the exact sites of phosphorylation based on the MS/MS fragmentation patterns.

-

Conclusion

The phosphorylated pYEEIE peptide is a fundamental signaling motif that exemplifies the specificity and modularity of protein-protein interactions in cellular communication. Its high-affinity binding to SH2 domains, particularly those of Src family kinases, serves as a critical node for the activation and regulation of key signaling pathways that govern a wide range of cellular functions. Understanding the intricacies of pYEEIE-mediated signaling provides valuable insights for researchers in cell biology and presents opportunities for the development of novel therapeutic strategies targeting aberrant signaling in diseases such as cancer. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this and other important signaling motifs.

References

- 1. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Targeting of SH2 Domain–Phosphotyrosine Interactions of Src Family Tyrosine Kinases with Monobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Phosphorylation of the Lyn Src Homology 2 (SH2) Domain Modulates Its Binding Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. people.ismb.lon.ac.uk [people.ismb.lon.ac.uk]

- 6. Phosphotyrosine-containing dipeptides as high-affinity ligands for the p56lck SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selected glimpses into the activation and function of Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 10. GRB2 [collab.its.virginia.edu]

- 11. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 15. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. learn.cellsignal.com [learn.cellsignal.com]

- 22. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide: Caffeic Acid-pYEEIE (CAS Number 507471-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a potent, non-phosphopeptide mimetic inhibitor of the Src Homology 2 (SH2) domain of Src family kinases, particularly the Lck kinase. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a valuable tool for investigating the role of Src family kinases in cellular signaling pathways and as a lead compound in the development of therapeutics targeting diseases driven by aberrant Src kinase activity. This guide provides a comprehensive overview of the known properties, biological activity, and relevant experimental context for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 507471-72-9 | |

| Molecular Formula | C39H50N5O19P | [2] |

| Molecular Weight | 923.82 g/mol | |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | [2] |

| Peptide Sequence | YEEIE (with N-terminal caffeic acid modification on the phosphotyrosine) | |

| Solubility | Soluble in DMSO. Soluble to 2 mg/mL in PBS. | [1] |

| Storage | Store at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. | [1] |

| Purity | ≥95% (as determined by HPLC) |

Biological Activity and Mechanism of Action

This compound is a high-affinity ligand for the Src SH2 domain, with a reported IC50 of 42 nM.[1] This affinity is approximately 30-fold higher than that of the corresponding N-acetylated phosphopeptide, Ac-pYEEIE. The compound functions as a competitive inhibitor, binding to the SH2 domain and preventing its interaction with endogenous phosphotyrosine-containing proteins. This disruption of protein-protein interactions is crucial for its inhibitory effect on Src family kinase signaling.

The primary target of this compound is the SH2 domain of Src family kinases. The SH2 domain is a structurally conserved protein module of about 100 amino acids that recognizes and binds to specific phosphotyrosine-containing peptide motifs. This interaction is a critical step in the activation and downstream signaling of many receptor tyrosine kinases and cytoplasmic tyrosine kinases, including the Src family. By blocking this interaction, this compound can effectively inhibit the signaling cascades that are dependent on Src kinase activity.

Lck Signaling Pathway Inhibition

A key member of the Src family of kinases is the lymphocyte-specific protein tyrosine kinase (Lck), which plays a pivotal role in T-cell activation. The signaling cascade initiated by the T-cell receptor (TCR) is heavily dependent on Lck activity. The diagram below illustrates the Lck signaling pathway and the point of inhibition by this compound.

Caption: Lck signaling pathway in T-cell activation and inhibition by this compound.

Experimental Protocols

While the full, detailed experimental protocols from the original publication by Park et al. (2002) are not publicly available, this section outlines the general methodologies for the synthesis, purification, and biological evaluation of this compound based on standard practices in peptide chemistry and biochemical assays.

Synthesis and Purification

The synthesis of this compound would typically involve solid-phase peptide synthesis (SPPS) for the pYEEIE peptide backbone, followed by the coupling of caffeic acid to the N-terminus.

Experimental Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of this compound.

-

Solid-Phase Peptide Synthesis (SPPS): The pentapeptide (pYEEIE) is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain. The phosphotyrosine is incorporated as a protected building block.

-

Caffeic Acid Coupling: Following the synthesis of the peptide, the N-terminal Fmoc protecting group is removed, and caffeic acid, with its hydroxyl groups protected, is coupled to the free amine of the N-terminal phosphotyrosine.

-

Cleavage and Deprotection: The completed molecule is cleaved from the solid support resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final compound are confirmed by analytical RP-HPLC, mass spectrometry (to verify the molecular weight), and potentially Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Src SH2 Domain Binding Assay (IC50 Determination)

The inhibitory potency of this compound is determined using a competitive binding assay. A common format is a fluorescence polarization (FP) or an enzyme-linked immunosorbent assay (ELISA)-based assay.

Experimental Workflow for IC50 Determination:

Caption: General workflow for determining the IC50 of this compound.

-

Reagents:

-

Recombinant Src family SH2 domain (e.g., GST-Lck-SH2 fusion protein).

-

A high-affinity fluorescently labeled peptide probe that binds to the SH2 domain.

-

A dilution series of the inhibitor, this compound.

-

-

Assay Procedure:

-

The SH2 domain protein, the fluorescent probe, and varying concentrations of the inhibitor are incubated together in a suitable buffer in a microplate.

-

The binding of the fluorescent probe to the SH2 domain results in a high fluorescence polarization signal.

-

In the presence of the inhibitor, the binding of the fluorescent probe is competed, leading to a decrease in the fluorescence polarization signal.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the inhibitor.

-

The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the probe binding, is determined from the resulting dose-response curve.

-

Stability and In Vivo Considerations

Detailed stability studies for this compound under various pH and temperature conditions have not been published. As a phosphopeptide mimetic, it is susceptible to degradation by phosphatases and proteases in biological systems. The stability of phosphopeptides is a known challenge, and strategies to improve stability, such as the incorporation of non-natural amino acids or modifications to the phosphate group, are active areas of research.

There is currently no published in vivo data, including pharmacokinetic and metabolic profiles, specifically for this compound. Studies on the parent compound, caffeic acid, indicate that it is metabolized in the liver via O-methylation, glutathione conjugation, and other pathways. However, the in vivo fate of the entire this compound molecule is likely to be different due to its peptide nature. The development of this and similar compounds for in vivo applications would require further studies to address their metabolic stability and cell permeability.

Conclusion

This compound is a well-characterized and potent inhibitor of the Src family SH2 domains. Its high affinity and specificity make it an invaluable research tool for elucidating the roles of Src kinases in various signaling pathways. While challenges related to stability and in vivo delivery need to be addressed for its therapeutic potential to be fully realized, it remains a significant lead compound in the ongoing effort to develop targeted inhibitors of protein-protein interactions for the treatment of cancer and other diseases.

References

In-Depth Technical Guide: Caffeic Acid-pYEEIE Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of the caffeic acid-pYEEIE conjugate, a molecule of interest for its potential therapeutic applications. This document details its molecular weight and chemical formula, alongside relevant experimental methodologies and conceptual diagrams to facilitate further research and development.

Core Molecular Data

The fundamental physicochemical properties of the this compound conjugate and its constituent components have been determined. This quantitative data is summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of Individual Components

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Caffeic Acid | C₉H₈O₄ | 180.16[1][2] |

| Phosphorylated L-Tyrosine (pY) | C₉H₁₂NO₆P | 261.17[3][4][5][6][7] |

| L-Glutamic Acid (E) | C₅H₉NO₄ | 147.13[8][9][10][11][12] |

| L-Isoleucine (I) | C₆H₁₃NO₂ | 131.17[13][14][15][16][17][18] |

Table 2: Calculated Physicochemical Properties of pYEEIE Peptide and this compound Conjugate

| Molecule | Chemical Formula | Molecular Weight ( g/mol ) |

| pYEEIE Peptide | ||

| C₃₀H₄₅N₅O₁₇P | 794.67 | |

| This compound Conjugate | ||

| C₃₉H₅₁N₅O₂₀P | 956.81 |

Experimental Protocols

A generalized protocol for the synthesis and characterization of a caffeic acid-peptide conjugate via solid-phase peptide synthesis (SPPS) is outlined below.

Solid-Phase Peptide Synthesis (SPPS) of pYEEIE

-

Resin Preparation: Start with a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Tyr(PO(OBzl)OH)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Each coupling step is followed by a capping step with acetic anhydride to block any unreacted amino groups.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Caffeic Acid Conjugation: Following the final Fmoc deprotection of the N-terminal amino acid, couple caffeic acid (with its hydroxyl groups protected, e.g., as acetonides) to the N-terminus of the peptide using the same coupling reagents.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: Purify the crude peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final this compound conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualized Workflow and Pathways

To aid in the conceptual understanding of the processes involved, the following diagrams have been generated using Graphviz.

Experimental Workflow for Synthesis and Analysis

Caption: A generalized workflow for the synthesis and analysis of the this compound conjugate.

Hypothesized Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are a subject of ongoing research, a hypothesized pathway based on the known antioxidant properties of caffeic acid is presented below. Caffeic acid is known to influence pathways related to oxidative stress, such as the Nrf2-ARE pathway.

Caption: Hypothesized modulation of the Nrf2-ARE antioxidant pathway by the this compound conjugate.

References

- 1. Caffeic acid | 331-39-5 [chemicalbook.com]

- 2. Caffeic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. O-Phospho-L-Tyrosine - Cayman Chemical [bioscience.co.uk]

- 6. Phospho-L-tyrosine | C9H12NO6P | CID 30819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. L-Glutamic acid | 56-86-0 [chemicalbook.com]

- 10. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-Glutamic acid | 56-86-0 | FG12676 | Biosynth [biosynth.com]

- 12. L -Glutamic acid FCC 56-86-0 [sigmaaldrich.com]

- 13. L-Isoleucine [webbook.nist.gov]

- 14. mpbio.com [mpbio.com]

- 15. L-Isoleucine | 73-32-5 [chemicalbook.com]

- 16. scbt.com [scbt.com]

- 17. L-Isoleucine [en.chinaaminoacid.com]

- 18. L-Isoleucine An essential branched chain amino acid. | 73-32-5 [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: Caffeic Acid-YEEIE In Vitro Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory effect of caffeic acid on the phosphorylation of a YEEIE peptide substrate by Fyn kinase, a member of the Src family of tyrosine kinases. Caffeic acid is a known phytochemical that directly inhibits Fyn kinase activity[1][2]. The assay described utilizes the ADP-Glo™ Kinase Assay technology, a robust, luminescence-based method for quantifying kinase activity.

Principle of the Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. Inhibitors of this process are of significant interest in drug discovery. This protocol measures the activity of Fyn kinase by quantifying the amount of ADP produced during the phosphorylation of a synthetic peptide substrate with the core sequence Tyr-Glu-Glu-Ile-Glu (YEEIE), a canonical substrate motif for Src-family kinases.

The ADP-Glo™ Kinase Assay is a universal, two-step process[3][4][5]:

-

Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

ADP Conversion & Detection: The Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by Ultra-Glo™ Luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity[3][6]. The inhibitory potential of caffeic acid is determined by measuring the reduction in this luminescent signal.

Signaling Pathway and Inhibition

The following diagram illustrates the fundamental interaction measured in this assay. Fyn kinase, the enzyme, phosphorylates the YEEIE peptide substrate. Caffeic acid is hypothesized to bind to Fyn kinase, inhibiting this catalytic activity.

Caption: Caffeic acid inhibits Fyn kinase from phosphorylating the YEEIE substrate.

Materials and Reagents

| Reagent | Recommended Supplier | Catalog Number (Example) |

| Recombinant Human Fyn Kinase, active | MilliporeSigma | 14-326 |

| YEEIE Peptide Substrate (e.g., Ac-YEEIE-NH2) | Custom Peptide Synthesis | N/A |

| Caffeic Acid | MilliporeSigma | C0625 |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| Adenosine 5'-triphosphate (ATP) | MilliporeSigma | A2383 |

| Kinase Buffer (5X) | Varies | See composition below |

| Dimethyl Sulfoxide (DMSO), anhydrous | MilliporeSigma | 276855 |

| Nuclease-Free Water | Varies | Varies |

| Solid White, Low-Volume 384-well Assay Plates | Corning | 3572 |

Kinase Buffer (1X) Composition: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

Experimental Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL. Adjust volumes as necessary for other plate formats.

Reagent Preparation

-

Caffeic Acid Stock (10 mM): Dissolve an appropriate amount of caffeic acid in 100% DMSO to make a 10 mM stock solution.

-

Serial Dilutions: Perform a serial dilution of the 10 mM caffeic acid stock in 100% DMSO to prepare a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.

-

ATP Solution (500 µM): Prepare a 500 µM ATP solution in nuclease-free water. The final concentration in the assay will be 50 µM.

-

Kinase Solution (2X): Dilute the Fyn kinase stock in 1X Kinase Buffer to a 2X working concentration (e.g., 2 ng/µL). The optimal concentration should be determined empirically.

-

Substrate Solution (2X): Dilute the YEEIE peptide stock in 1X Kinase Buffer to a 2X working concentration (e.g., 100 µM).

Assay Workflow Diagram

Caption: The experimental workflow for the caffeic acid inhibition kinase assay.

Assay Procedure

-

Prepare Master Mix: Prepare a 2X Kinase/Substrate master mix in 1X Kinase Buffer.

-

Dispense Master Mix: Add 2.5 µL of the 2X Kinase/Substrate master mix to all wells of a 384-well plate.

-

Add Inhibitor/Controls:

-

Test Wells: Add 50 nL of caffeic acid dilutions (prepared in 4.1) to the appropriate wells.

-

100% Activity Control (High Signal): Add 50 nL of 100% DMSO.

-

0% Activity Control (Low Signal): Add 50 nL of 100% DMSO. These wells will not receive ATP in the next step (add water instead) or will contain a known potent inhibitor.

-

-

Initiate Reaction: Add 2.5 µL of 2X ATP solution (500 µM) to all wells except the "0% Activity" controls. Add 2.5 µL of water to the 0% activity wells. The final reaction volume is 5 µL.

-

Incubate: Mix the plate gently and incubate for 60 minutes at room temperature.

-

Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature[7].

-

Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize[4][7].

-

Measure Luminescence: Read the plate using a plate reader capable of measuring luminescence.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity[8][9].

Calculation of Percent Inhibition

-

Average Controls: Calculate the average luminescence for the 100% activity (Max Signal) and 0% activity (Min Signal) controls.

-

Normalize Data: Normalize the activity in the inhibitor wells by calculating the percent kinase activity:

-

% Activity = [(Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)] * 100

-

-

Calculate Percent Inhibition:

-

% Inhibition = 100 - % Activity

-

IC50 Determination

Plot the % Inhibition against the logarithm of the caffeic acid concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value[10].

Representative Data Table

The following table structure should be used to organize the results for IC50 determination.

| Caffeic Acid [µM] | Log [Caffeic Acid] | Raw Luminescence (RLU) | % Kinase Activity | % Inhibition |

| 0 (DMSO Control) | N/A | 150,000 | 100.0 | 0.0 |

| 0.1 | -1.0 | 142,500 | 94.6 | 5.4 |

| 0.3 | -0.5 | 127,500 | 84.5 | 15.5 |

| 1.0 | 0.0 | 99,000 | 65.3 | 34.7 |

| 3.0 | 0.5 | 60,000 | 39.3 | 60.7 |

| 10.0 | 1.0 | 22,500 | 14.3 | 85.7 |

| 30.0 | 1.5 | 9,000 | 5.3 | 94.7 |

| 100.0 | 2.0 | 7,500 | 4.3 | 95.7 |

| No ATP Control | N/A | 1,500 | 0.0 | 100.0 |

Conclusion

This protocol provides a sensitive and reliable method for quantifying the inhibitory effect of caffeic acid on Fyn kinase activity using a YEEIE peptide substrate. The luminescence-based ADP-Glo™ assay offers a high-throughput-compatible, non-radioactive alternative for screening and characterizing kinase inhibitors. The data generated can be used to accurately determine inhibitor potency (IC50), which is a critical parameter in drug development and chemical biology research.

References

- 1. Caffeic acid, a phenolic phytochemical in coffee, directly inhibits Fyn kinase activity and UVB-induced COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ADP-Glo™ Kinase Assay [promega.com]

- 7. promega.com [promega.com]

- 8. courses.edx.org [courses.edx.org]

- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Caffeic Acid-pYEEIE in Src Kinase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a potent, non-phosphopeptide inhibitor that targets the SH2 domain of Src family kinases.[1] Structurally, it is a phosphopeptide ligand with the sequence YEEIE, where the N-terminal tyrosine is modified with a caffeic acid moiety.[2][3] This modification confers a significantly higher binding affinity for the Src SH2 domain compared to its acetylated counterpart.[2][4] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide array of cellular processes, including proliferation, survival, migration, and angiogenesis.[5][6] Dysregulation of Src kinase activity is frequently implicated in the progression of various cancers, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in Src kinase inhibition studies, from in vitro biochemical assays to cell-based analyses of downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and the related biological activities of caffeic acid and its phenethyl ester (CAPE), which provide context for potential cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Src SH2 domain | Not specified | 42 | [2][4][7] |

Table 2: Biological Activity of Caffeic Acid and Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell Lines

| Compound | Cell Line | Biological Effect | IC50 (µM) | Assay | Reference |

| Caffeic Acid | PC-3 (Prostate) | Inhibition of proliferation | 9.0 | MTT | [7] |

| Caffeic Acid | LNCaP (Prostate) | Inhibition of proliferation | 11.5 | MTT | [7] |

| Caffeic Acid | G361 (Melanoma) | Cytotoxicity (48h) | 172.7 | MTT | [8] |

| CAPE | LNCaP 104-R1 (Prostate) | Growth inhibition | 18.9 | Hoechst | [9] |

| CAPE | PC-3 (Prostate) | Growth inhibition (72h) | 23.1 | Hoechst | [10] |

| CAPE | MDA-MB-231 (Breast) | Cytotoxicity (48h) | ~35 | XTT | [11] |

| CAPE | MCF-7 (Breast) | Cytotoxicity (48h) | 28.10 | XTT | [12] |

Signaling Pathways and Experimental Workflows

Src Kinase Signaling Pathway

Src kinase is a central node in multiple signaling cascades that control cell growth, survival, and motility. Upon activation, Src phosphorylates a multitude of downstream substrates, including STAT3, and activates pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This compound, by binding to the Src SH2 domain, is expected to disrupt these signaling events.